4-Nitrophenyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
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Overview
Description
4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a synthetic glycoside compound. It is composed of a 4-nitrophenyl group attached to a disaccharide consisting of two alpha-D-mannopyranosyl units. This compound is often used as a substrate in enzymatic studies, particularly for alpha-mannosidase activity assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside typically involves the glycosylation of 4-nitrophenyl alpha-D-mannopyranoside with a suitable mannopyranosyl donor. The reaction is often catalyzed by a glycosyltransferase enzyme or a chemical catalyst under controlled conditions. The reaction conditions may include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include water, methanol, or acetonitrile.
Catalyst: Enzymatic catalysts such as glycosyltransferases or chemical catalysts like trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis using immobilized enzymes to enhance yield and efficiency. The process is optimized for high purity and yield, often involving:
Immobilized Enzymes: To facilitate repeated use and continuous production.
Purification: Techniques such as crystallization, chromatography, and lyophilization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by alpha-mannosidase, resulting in the release of 4-nitrophenol and mannose.
Oxidation: The nitrophenyl group can undergo oxidation under specific conditions.
Reduction: The nitrophenyl group can be reduced to an amino group.
Common Reagents and Conditions
Hydrolysis: Alpha-mannosidase enzyme, buffered aqueous solution, pH 5-7.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: 4-nitrophenol and mannose.
Oxidation: 4-nitrobenzoic acid derivatives.
Reduction: 4-aminophenyl derivatives.
Scientific Research Applications
4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is widely used in scientific research, particularly in:
Enzymology: As a substrate for alpha-mannosidase activity assays to study enzyme kinetics and inhibition.
Biochemistry: In the study of glycoprotein metabolism and glycosylation pathways.
Industrial Biotechnology: Used in the development of enzyme-based assays and biocatalytic processes.
Mechanism of Action
The compound acts as a substrate for alpha-mannosidase, an enzyme that catalyzes the hydrolysis of the glycosidic bond between the mannopyranosyl units and the nitrophenyl group. The enzyme binds to the substrate, facilitating the cleavage of the glycosidic bond and releasing 4-nitrophenol and mannose. This reaction is crucial for studying the enzyme’s activity and inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl alpha-D-mannopyranoside: A simpler glycoside used in similar enzymatic studies.
4-Nitrophenyl beta-D-mannopyranoside: Used to study beta-mannosidase activity.
4-Nitrophenyl alpha-D-glucopyranoside: Used in glucosidase activity assays.
Uniqueness
4-Nitrophenyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is unique due to its disaccharide structure, making it a more complex substrate for studying alpha-mannosidase activity compared to simpler monosaccharide derivatives
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTDRWMZFQVCAR-TZXJRDDMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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